molecular formula C8H6ClFO2 B3042720 2-Fluoro-5-methoxybenzoyl chloride CAS No. 659737-56-1

2-Fluoro-5-methoxybenzoyl chloride

Cat. No.: B3042720
CAS No.: 659737-56-1
M. Wt: 188.58 g/mol
InChI Key: SGRWKLWIQLXETK-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a methoxy group at the fifth position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxybenzoyl chloride typically involves the chlorination of 2-Fluoro-5-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as the chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-5-methoxybenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the 2-Fluoro-5-methoxybenzoyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-chlorobenzoyl chloride
  • 2-Fluoro-5-nitrobenzoyl chloride
  • 2-Fluoro-5-methylbenzoyl chloride

Uniqueness

2-Fluoro-5-methoxybenzoyl chloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and the types of reactions it can undergo. Compared to other similar compounds, the methoxy group can act as an electron-donating group, while the fluorine atom can act as an electron-withdrawing group, creating a unique balance of electronic effects .

Properties

IUPAC Name

2-fluoro-5-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-5-2-3-7(10)6(4-5)8(9)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRWKLWIQLXETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-5-methoxy-benzoic acid (4.3 g, 25 mmol) and thionyl chloride (68 mL, 937 mmol) and DMF (1 drop) was stirred at RT for 14 hours. The mixture was then evaporated to afford the title compound (4.77 g, 100%) after repeated azeotroping with toluene.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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